molecular formula C18H26O5 B10819188 Unii-KC3GI9UM9V CAS No. 2055649-81-3

Unii-KC3GI9UM9V

Cat. No.: B10819188
CAS No.: 2055649-81-3
M. Wt: 322.4 g/mol
InChI Key: XRJNAPXFAXBPAM-BVTDNVAGSA-N
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Description

Estetrol (hydrate) is a naturally occurring estrogenic steroid hormone found in humans. It is one of the four major estrogens, alongside estrone, estradiol, and estriol. Estetrol is produced exclusively by the fetal liver during pregnancy and is present in detectable levels only during this period. It has gained attention for its potential use in hormonal contraception and menopausal hormone therapy due to its unique pharmacological profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estetrol is synthesized from estrone, which is obtained from phytosterols extracted from soybeans. The synthesis involves multiple steps, including protection and deprotection of hydroxyl groups, and oxidation reactions. One common method involves the use of osmium tetroxide as an oxidizing agent to produce estetrol from a protected intermediate .

Industrial Production Methods: For industrial-scale production, the process involves the isolation and purification of intermediates at each step to ensure high purity (>99.9%) of the final product. The process disclosed in various patents includes the use of specific protecting groups and oxidizing agents to achieve the desired product with minimal contaminants .

Chemical Reactions Analysis

Types of Reactions: Estetrol undergoes various chemical reactions, including:

    Oxidation: Conversion of intermediates to estetrol using oxidizing agents like osmium tetroxide.

    Reduction: Reduction of certain intermediates during the synthesis process.

    Substitution: Protection and deprotection of hydroxyl groups using different protecting groups.

Common Reagents and Conditions:

    Oxidizing Agents: Osmium tetroxide.

    Protecting Groups: Silyl ethers, ethers, esters, carbamates, and carbonates.

    Reaction Conditions: Typically carried out under controlled temperatures and pressures to ensure high yield and purity.

Major Products: The primary product of these reactions is estetrol, with high purity and minimal contaminants .

Scientific Research Applications

Estetrol has a wide range of scientific research applications, including:

Mechanism of Action

Estetrol exerts its effects by binding to estrogen receptors alpha and beta. It has a moderate affinity for these receptors, with a preference for estrogen receptor alpha. Estetrol demonstrates tissue-selective activity, showing estrogen receptor agonist activity on the vagina, uterus, and endometrium, while exhibiting negative estrogenic activity on breast tissue. This selective activity contributes to its favorable safety profile compared to other estrogens .

Comparison with Similar Compounds

  • Estrone
  • Estradiol
  • Estriol

Comparison: Estetrol is unique among estrogens due to its exclusive production by the fetal liver and its presence only during pregnancy. Unlike estradiol and estrone, estetrol has a lower potency but a more selective pharmacological profile, making it safer for use in hormonal therapies. Its tissue-selective activity reduces the risk of non-specific side effects, which is a significant advantage over other estrogens .

Properties

CAS No.

2055649-81-3

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

IUPAC Name

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol;hydrate

InChI

InChI=1S/C18H24O4.H2O/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22;/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3;1H2/t12-,13-,14-,15-,16-,17+,18+;/m1./s1

InChI Key

XRJNAPXFAXBPAM-BVTDNVAGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O.O

Canonical SMILES

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O.O

Origin of Product

United States

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